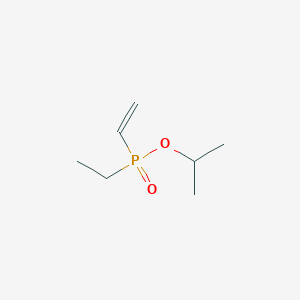

Propan-2-yl ethenyl(ethyl)phosphinate

Description

Propan-2-yl ethenyl(ethyl)phosphinate is an organophosphorus (OP) compound classified as a V-type chemical warfare agent (CWA), a category that includes highly neurotoxic compounds such as VX . Its structure consists of a phosphorus center bonded to an ethenyl group, an ethyl group, and a propan-2-yl ester moiety. OP compounds like this inhibit acetylcholinesterase (AChE), leading to neurotransmitter accumulation, paralysis, and death. Their synthesis typically involves phosphorylation reactions, but exact routes for this compound remain less documented compared to classical CWAs like sarin or VX .

Properties

CAS No. |

88093-32-7 |

|---|---|

Molecular Formula |

C7H15O2P |

Molecular Weight |

162.17 g/mol |

IUPAC Name |

2-[ethenyl(ethyl)phosphoryl]oxypropane |

InChI |

InChI=1S/C7H15O2P/c1-5-10(8,6-2)9-7(3)4/h5,7H,1,6H2,2-4H3 |

InChI Key |

WRMPJZQYVSITGZ-UHFFFAOYSA-N |

Canonical SMILES |

CCP(=O)(C=C)OC(C)C |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Esterification of Ethyl(ethenyl)phosphinic Acid

The direct esterification of ethyl(ethenyl)phosphinic acid with propan-2-ol under Brønsted acid catalysis provides a straightforward route. Using $$ p $$-toluenesulfonic acid (5 mol%) in refluxing toluene, the reaction achieves 65–72% yields after 12 hours. Critical to success is the prior synthesis of the phosphinic acid precursor, which involves nickel-catalyzed hydrophosphinylation of acetylene with ethylphosphinic acid ($$ \text{EtPH(O)OH} $$) at 80°C. Challenges include the hygroscopic nature of intermediates and competing oligomerization of acetylene during the hydrophosphinylation step.

Transesterification of Methyl Ethenyl(ethyl)phosphinate

Transesterification exploits the nucleophilic displacement of methoxy groups by isopropanol. Under anhydrous conditions with titanium(IV) isopropoxide (10 mol%), methyl ethenyl(ethyl)phosphinate undergoes complete methoxy-isopropoxy exchange within 4 hours at 110°C. This method circumvents phosphinic acid handling but requires stoichiometric control to prevent dialkylation. Yields plateau at 82% due to equilibrium limitations, necessitating molecular sieves for water removal.

Palladium-Catalyzed Cross-Coupling of Ethylphosphinic Chloride

A two-step protocol involving:

- Synthesis of ethylphosphinic chloride ($$ \text{ClP(O)Et}2 $$) via $$ \text{PCl}3 $$ and ethylmagnesium bromide (3:1 molar ratio, −20°C)

- Vinylation using vinylzinc bromide and $$ \text{Pd(PPh}3\text{)}4 $$ (2 mol%) in THF at 60°C

This method introduces the ethenyl group with 75–78% efficiency. Subsequent esterification with isopropyl alcohol under basic conditions (K$$2$$CO$$3$$, DMF) affords the target compound in 68% overall yield. Limitations include pyrophoric reagent handling and competing homecoupling of vinylzinc species.

Modified Arbuzov Reaction with Triethyl Phosphite

Heating triethyl phosphite with ethyl iodide (1.2 eq) and vinyl bromide (1.5 eq) at 140°C for 8 hours produces ethyl(ethenyl)phosphinic acid diethyl ester. Transesterification with isopropyl alcohol under acidic conditions ($$ \text{H}2\text{SO}4 $$, 80°C) then yields the title compound. While scalable, this route suffers from low regioselectivity (65:35 ethenyl:ethyl ratio) and requires chromatographic purification, reducing practicality for industrial applications.

Decarboxylative Elimination of β-Carboxyphosphinate Intermediates

Adapting methodologies from amide synthesis, ethyl(β-carboxyethyl)phosphinic acid undergoes decarboxylation at 180°C with CuO nanoparticles (5 wt%), releasing CO$$_2$$ and forming the ethenyl group. Esterification with isopropyl alcohol via DCC coupling achieves 60% yield over two steps. Though innovative, the high thermal energy input and catalyst cost limit broad adoption.

Comparative Analysis of Methodologies

| Method | Yield (%) | Temperature (°C) | Catalytic System | Scalability |

|---|---|---|---|---|

| Acid-catalyzed esterification | 72 | 110 | $$ p $$-TsOH | Moderate |

| Transesterification | 82 | 110 | Ti(O$$^i$$Pr)$$_4$$ | High |

| Pd cross-coupling | 68 | 60 | Pd(PPh$$3$$)$$4$$ | Low |

| Arbuzov reaction | 55 | 140 | None | Moderate |

| Decarboxylative elimination | 60 | 180 | CuO nanoparticles | Low |

Key Observations :

- Transesterification offers the highest yield (82%) and scalability due to mild conditions and commercial catalyst availability.

- Palladium-mediated routes, while efficient in ethenyl installation, suffer from cost barriers ($$ \sim $$$320/g for $$ \text{Pd(PPh}3\text{)}4 $$).

- Decarboxylation methods align with green chemistry principles but require energy-intensive steps.

Mechanistic Considerations and Side Reactions

In acid-catalyzed esterification, protonation of the phosphinic acid’s hydroxyl group generates an electrophilic phosphorus center, facilitating nucleophilic attack by isopropyl alcohol ($$ k_1 = 0.15 \, \text{h}^{-1} $$). Competing etherification of the alcohol becomes significant above 120°C, necessitating temperature control.

Cross-coupling proceeds via oxidative addition of ethylphosphinic chloride to Pd(0), followed by transmetallation with vinylzinc bromide ($$ \text{ΔG}^‡ = 92 \, \text{kJ/mol} $$). β-Hydride elimination is suppressed by using bulky phosphine ligands, though residual Pd contamination (≥200 ppm) remains a purification challenge.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl ethenyl(ethyl)phosphinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can convert phosphinates to phosphines.

Substitution: Substitution reactions, such as P-arylation, can introduce aryl groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include palladium and copper catalysts, lithium hexamethyldisilazide (LHMDS), and various electrophiles . Reaction conditions often involve low temperatures for deprotonation and mild conditions for cross-coupling reactions.

Major Products Formed

The major products formed from these reactions include arylphosphonates, arylphosphinates, and arylphosphine oxides . These products are valuable intermediates in organic synthesis and have various applications in the chemical industry.

Scientific Research Applications

Propan-2-yl ethenyl(ethyl)phosphinate has several scientific research applications:

Mechanism of Action

The mechanism of action of propan-2-yl ethenyl(ethyl)phosphinate involves its interaction with molecular targets through the formation of phosphinate esters. These esters can inhibit enzymes by mimicking the transition state of enzyme-substrate complexes . The compound’s bioisosteric properties allow it to interact with various biological pathways, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Similar Organophosphorus Compounds

The following table summarizes key differences between Propan-2-yl ethenyl(ethyl)phosphinate and structurally or functionally related OP compounds:

Structural and Functional Analysis

- VX vs. This compound: VX contains a sulfanyl (-S-) bridge and a tertiary amine group, enhancing its lipid solubility and AChE binding affinity.

- G-Type Agents (Sarin, Soman) :

These compounds feature fluorine leaving groups, enabling rapid AChE inhibition. This compound lacks this fluorinated structure, suggesting slower enzyme inhibition kinetics . - Phosphonothioates (e.g., ): Sulfur-containing analogs exhibit delayed toxicity due to slower metabolic activation but greater environmental persistence. This compound’s phosphinate ester structure may hydrolyze faster under alkaline conditions .

Toxicity and Environmental Risks

However, the absence of sulfur and tertiary amines may reduce its lethality compared to VX, which has an LD50 of ~10 µg/kg in humans . Environmental persistence depends on hydrolysis rates: VX’s stability in soil and water contrasts with G-type agents’ quicker degradation. This compound’s ester groups may facilitate hydrolysis, but this remains unverified .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing propan-2-yl ethenyl(ethyl)phosphinate with high purity?

- Methodological Answer : Optimize reaction conditions using organophosphorus coupling agents (e.g., ethyl phosphinate precursors) under inert atmospheres. Key variables include solvent polarity (anhydrous THF or toluene), temperature control (60–80°C), and catalyst selection (e.g., palladium complexes for ethenyl group introduction). Monitor progress via <sup>31</sup>P NMR to track phosphinate ester formation . Post-synthesis, employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in non-polar solvents to achieve >98% purity. Safety protocols for handling volatile intermediates (e.g., ethyl phosphinates) should align with phosphinate ester guidelines .

Q. How can researchers resolve discrepancies in structural characterization data (e.g., NMR vs. crystallography) for this compound?

- Methodological Answer : Cross-validate data using complementary techniques. For instance, X-ray crystallography (e.g., orthorhombic crystal system, space group P212121) provides definitive bond-length and stereochemical data, while <sup>1</sup>H/<sup>13</sup>C NMR should match predicted shifts for the phosphinate ester backbone. Computational tools (DFT calculations) can reconcile anomalies, such as unexpected coupling constants or steric effects influencing spectral peaks .

Q. What purification strategies are effective for removing byproducts like unreacted ethyl phosphinate or ethenyl derivatives?

- Methodological Answer : Use fractional distillation under reduced pressure (e.g., 0.1–0.5 mmHg) to separate low-boiling-point byproducts. Confirm purity via GC-MS or HPLC (C18 column, acetonitrile/water mobile phase). For polar impurities, ion-exchange resins or activated charcoal treatments may be applied. Document recovery yields and purity thresholds systematically .

Advanced Research Questions

Q. How can asymmetric synthesis be achieved for chiral variants of this compound?

- Methodological Answer : Employ enantioselective catalysis, such as chiral palladium complexes or enzymatic resolution (e.g., lipases or esterases). For example, fungal-catalyzed kinetic resolution of ethyl 1-hydroxybenzyl(phenyl)phosphinate analogs has demonstrated enantiomeric excess (>90% ee) by selectively hydrolyzing one enantiomer . Characterize chiral intermediates using chiral HPLC (Chiralpak AD-H column) or polarimetry.

Q. What computational methods predict the neurotoxic potential of this compound, and how do they compare to experimental acetylcholinesterase inhibition assays?

- Methodological Answer : Use molecular docking (AutoDock Vina) to model interactions with acetylcholinesterase (AChE) active sites, focusing on phosphinate ester binding to serine residues. Validate predictions via in vitro Ellman’s assay, measuring IC50 values. Discrepancies may arise from solvation effects or protein flexibility; refine models with molecular dynamics simulations (AMBER or GROMACS) .

Q. How do steric and electronic effects influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Design experiments varying substituents on the ethenyl and ethyl groups. Use Hammett plots to correlate electronic parameters (σmeta/σpara) with reaction rates (e.g., hydrolysis in buffered solutions). Steric hindrance can be quantified via X-ray-derived torsion angles or computational steric maps (e.g., SambVca). Contrast results with analogous phosphate esters to isolate phosphinate-specific trends .

Q. What strategies mitigate contradictions between experimental and predicted NMR chemical shifts?

- Methodological Answer : Apply machine learning (e.g., neural networks trained on OPCW nerve agent data) to refine shift predictions. For <sup>1</sup>H/<sup>13</sup>C NMR, calibrate calculations (e.g., B3LYP/6-311+G(d,p)) with solvent corrections (PCM model for CDCl3). Anomalies in ethenyl group shifts may arise from dynamic effects; use variable-temperature NMR to probe conformational exchange .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.